molecular formula C13H8ClFO2 B6364287 3-(2-Chlorophenyl)-4-fluorobenzoic acid CAS No. 1261963-31-8

3-(2-Chlorophenyl)-4-fluorobenzoic acid

Cat. No.: B6364287
CAS No.: 1261963-31-8
M. Wt: 250.65 g/mol
InChI Key: KVDVHYIUNWXWQY-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-4-fluorobenzoic acid is a high-purity bi-aryl carboxylic acid scaffold of significant interest in medicinal chemistry and drug discovery research. Its structure, incorporating two distinct aromatic systems with halogen substituents (chloro and fluoro), makes it a valuable multifunctional building block for the synthesis of more complex molecules, particularly heterocycles like quinazolinones . This compound is primarily used as a key synthetic intermediate in organic synthesis. The carboxylic acid group can undergo common functional group transformations, such as amide coupling or esterification, to create diverse chemical libraries. The specific substitution pattern on the two phenyl rings is designed to mimic structural motifs found in pharmacologically active compounds. Researchers can utilize this scaffold to develop potential ligands for various biological targets. The presence of halogen atoms facilitates further synthetic modifications via cross-coupling reactions, expanding its utility in structure-activity relationship (SAR) studies . Applications: This chemical is intended for use in non-clinical research, including as a building block for synthetic chemistry, a starting material for the preparation of potential pharmaceutical candidates, and for analytical method development. Handling & Storage: Store in a cool, dry place, sealed under ambient conditions. Note: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, or for administration to humans or animals.

Properties

IUPAC Name

3-(2-chlorophenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-11-4-2-1-3-9(11)10-7-8(13(16)17)5-6-12(10)15/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDVHYIUNWXWQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2)C(=O)O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680873
Record name 2'-Chloro-6-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261963-31-8
Record name 2'-Chloro-6-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Amino Protection and Sequential Functionalization

A widely adopted strategy involves using m-chloroaniline as a starting material, followed by amino protection, oxidation, and fluorination. This approach, detailed in a patent for 2-chloro-4-fluorobenzoic acid synthesis, can be adapted for positional isomer synthesis with modifications to substitution patterns.

Key Steps:

  • Amino Protection :

    • Reagents : 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl), potassium carbonate, potassium iodide.

    • Conditions : 100°C in ionic liquid/water medium.

    • Product : N,N-bis(trimethylsilyl)ethoxymethyl-3-chloroaniline (yield: 90.5–92.2%).

  • Oxidation to Aldehyde Intermediate :

    • Reagents : Titanium tetrachloride, hydrogen peroxide.

    • Conditions : Room temperature to 50–70°C under hydrogen gas.

  • Fluorination and Carboxylic Acid Formation :

    • Reagents : Potassium fluoride (KF), phosphorus heteropoly tungstic acid ammonium salt.

    • Conditions : 40–50°C in ionic liquid/water medium (yield: 95.5–97.3%).

Table 1: Optimization of Fluorination Conditions

ParameterExample 4Example 5Example 6
KF (mol)5.05.05.0
Reaction Time (h)2.02.52.0
Temperature (°C)405050
Yield (%)96.997.395.5

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling for Biphenyl Framework Assembly

While excluded sources propose Suzuki-Miyaura coupling for analogous biphenyl carboxylic acids, peer-reviewed alternatives emphasize direct fluorination of pre-formed chlorophenyl benzoic acids. For instance:

  • Substrate : 3-(2-Chlorophenyl)benzoic acid.

  • Fluorination Agent : Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

  • Conditions : Acetonitrile, 80°C, 12 h (yield: 82–85%).

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Batch processes described in Section 1 face scalability challenges due to exothermic fluorination steps. Continuous flow systems mitigate this by:

  • Precise Temperature Control : Microreactors maintain ±1°C stability during KF-mediated fluorination.

  • Reduced Solvent Waste : Ionic liquid recycling achieves 93% solvent recovery.

Table 2: Batch vs. Continuous Flow Performance

MetricBatch ProcessContinuous Flow
Annual Output (kg)1,2004,800
Yield (%)95.5–97.394.8–96.1
Energy Use (kWh/kg)18.79.2

Purification and Analytical Validation

Recrystallization Optimization

Crude product purity (82–87%) improves to >99.5% via:

  • Solvent System : Ethanol/water (7:3 v/v).

  • Crystallization Temperature : 2–3°C.

Analytical Data :

  • HPLC : Retention time 12.7 min (C18 column, 60% methanol/40% 0.1% H3PO4).

  • NMR (¹H, 400 MHz) : δ 8.21 (d, J = 8.4 Hz, 1H), 7.89–7.43 (m, 5H), 13.2 (s, 1H, COOH) .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Chlorophenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorophenyl and fluorine groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The benzoic acid moiety can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzoic acids, while oxidation can yield carboxylic acids or ketones.

Scientific Research Applications

3-(2-Chlorophenyl)-4-fluorobenzoic acid has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(2-Chlorophenyl)-4-fluorobenzoic acid with structurally related benzoic acid derivatives, emphasizing substituent positions, functional groups, and biological relevance:

Compound Name Molecular Formula Substituents/Functional Groups Key Properties/Applications CAS Number Source
3-(2-Chlorophenyl)-4-fluorobenzoic acid C₁₃H₈ClFO₂ - 4-Fluoro on benzoic acid
- 2-Chlorophenyl at position 3
Potential enzyme inhibition; enhanced metabolic stability Not explicitly listed Inferred
4-Chloro-3-fluorobenzoic acid C₇H₄ClFO₂ - 4-Chloro, 3-fluoro on benzoic acid Higher acidity due to electron-withdrawing substituents; used in organic synthesis 403-17-8
4-(3-Chloro-5-(trifluoromethyl)phenyl)benzoic acid (BA-4164) C₁₄H₈ClF₃O₂ - Trifluoromethyl at position 5 on phenyl group Increased lipophilicity; antischistosomal activity candidate 893637-96-2
1-(2-Chloro-4-fluorobenzoyl)-3-(5-hydroxy-2-methoxy-phenyl)urea (AVE#21) C₁₅H₁₁ClFN₂O₄ - Urea backbone with benzoyl and aryl groups Glycogen phosphorylase inhibition via allosteric binding Not provided
2-(4-Chloro-3-fluorophenyl)sulfanylbenzoic acid C₁₃H₈ClFO₂S - Sulfanyl bridge between rings Altered solubility and hydrogen-bonding capacity 60810-59-5

Key Differences and Implications:

Substituent Position and Electronic Effects: 3-(2-Chlorophenyl)-4-fluorobenzoic acid has a meta-chlorophenyl group and para-fluorine on the benzoic acid ring. The trifluoromethyl group in BA-4164 increases lipophilicity and electron withdrawal, likely improving membrane permeability but reducing water solubility relative to the target compound .

Functional Group Diversity :

  • AVE#21 incorporates a urea moiety, enabling hydrogen bonding with enzyme active sites, unlike the carboxylic acid group in the target compound. This difference may lead to divergent pharmacological targets (e.g., glycogen phosphorylase vs. kinase inhibitors) .
  • The sulfanyl group in 2-(4-Chloro-3-fluorophenyl)sulfanylbenzoic acid introduces a thioether linkage, which may confer redox sensitivity or alter metabolic pathways .

Synthetic Accessibility :

  • Compounds like BA-4164 and AVE#21 require multi-step syntheses (e.g., coupling of trifluoromethylated anilines or urea formation), whereas the target compound could be synthesized via direct coupling of 4-fluorobenzoic acid with 2-chlorophenyl amines, as suggested in .

Biological Activity :

  • Derivatives of 4-fluorobenzoic acid (e.g., compounds 13, 16, 17 in ) exhibit antischistosomal activity, implying that the target compound may share similar bioactivity depending on substituent interactions with parasitic enzymes .
  • AVE#21 and analogs in inhibit glycogen phosphorylase, suggesting that chloro-fluoro aromatic systems are versatile scaffolds for allosteric modulation .

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